N-(4-cyanophenyl)-2,4-dimethylbenzamide
Overview
Description
N-(4-cyanophenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and two methyl groups attached to the benzamide ring
Mechanism of Action
Target of Action
Similar compounds such as n-aroyl-n’-phenylthioureas have been known to exhibit a wide variety of biological activities .
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been shown to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its target and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2,4-dimethylbenzamide typically involves the reaction of 4-cyanophenylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyanophenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions, such as the presence of a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-cyanophenyl 4-alkylbenzoate: This compound shares the cyanophenyl group but differs in the alkylbenzoate structure.
N-benzoyl-N′-(4′-cyanophenyl)thiourea: Similar in having a cyanophenyl group, but with a thiourea linkage instead of a benzamide.
Uniqueness
N-(4-cyanophenyl)-2,4-dimethylbenzamide is unique due to the presence of both the cyanophenyl and dimethylbenzamide groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-cyanophenyl)-2,4-dimethylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- Structural Features : The compound features a cyanophenyl group attached to a benzamide structure with dimethyl substitutions at the 2 and 4 positions on the benzene ring. This unique arrangement influences its reactivity and biological activity.
This compound interacts with various molecular targets, primarily enzymes and receptors. The binding occurs through:
- Hydrogen Bonding
- Hydrophobic Interactions
- Van der Waals Forces
These interactions can modulate the activity of specific biological pathways, making the compound a candidate for therapeutic applications, particularly in cancer treatment and antimicrobial activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.
- A case study highlighted its efficacy against various cancer cell lines in vitro, showing significant reductions in cell viability at certain concentrations.
-
Antimicrobial Activity :
- Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains.
- It is believed to inhibit bacterial enzyme activity, contributing to its effectiveness as an antimicrobial agent.
-
Anti-inflammatory Effects :
- This compound has been investigated for potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
N-(4-cyanophenyl)benzamide | Para-substituted cyanophenyl group | Known for antibacterial activity |
N-(4-cyanophenyl)-3,5-dimethylbenzamide | Dimethyl substitution at different positions | Exhibits distinct biological activity |
N-(4-cyanophenyl)-3,4-dimethylbenzamide | Dimethyl groups at 3 and 4 positions | Potential anti-cancer properties |
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell proliferation rates compared to controls (p < 0.05). The compound's IC50 values were determined to be in the low micromolar range.
-
Antimicrobial Testing :
- The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) that indicate potential as an antimicrobial agent.
-
Mechanistic Investigations :
- Further research explored the specific pathways affected by the compound, revealing modulation of apoptosis-related proteins in cancer cells, which may contribute to its anticancer effects.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2,4-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)16(19)18-14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRHUWMIXOXUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358933 | |
Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701245-81-0 | |
Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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